![molecular formula C15H13N3O2 B7575895 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid, commonly known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.
Wirkmechanismus
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Its activation leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid inhibits the P2X7 receptor by binding to its allosteric site, which prevents its activation. This leads to a reduction in calcium influx and cytokine release, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The inhibition of the P2X7 receptor by 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has been shown to have various biochemical and physiological effects. It reduces inflammation by inhibiting the release of pro-inflammatory cytokines, such as IL-1β and IL-18. It also reduces pain by inhibiting the release of substance P, a neuropeptide involved in pain transmission. In addition, it has been shown to have anticancer properties by inhibiting the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, it has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid. One direction is to investigate its potential therapeutic applications in various diseases, such as inflammatory bowel disease, multiple sclerosis, and cancer. Another direction is to develop more potent and selective P2X7 receptor antagonists that can be used in clinical settings. Furthermore, the role of the P2X7 receptor in various physiological and pathological processes is still not fully understood, and more research is needed to elucidate its functions.
Synthesemethoden
The synthesis of 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid involves several steps. The first step is the synthesis of 2-chloro-5-cyanopyridine, which is then reacted with N-benzyl-N-methylamine to form 2-(benzylmethylamino)-5-chloropyridine. This intermediate is then reacted with 4-(carboxymethyl)benzonitrile in the presence of a base to form 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. The P2X7 receptor is known to be involved in the regulation of the immune system, and its inhibition by 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has been shown to reduce inflammation in various animal models. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, 4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid has been shown to have anticancer properties by inhibiting the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
4-[[(5-cyanopyridin-2-yl)-methylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(14-7-4-12(8-16)9-17-14)10-11-2-5-13(6-3-11)15(19)20/h2-7,9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHSMYXHKOWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

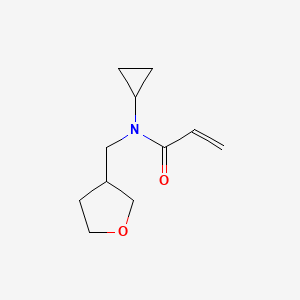
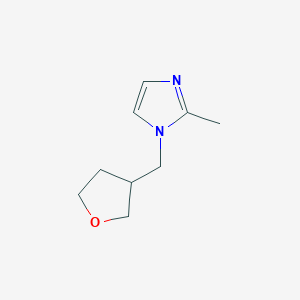
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
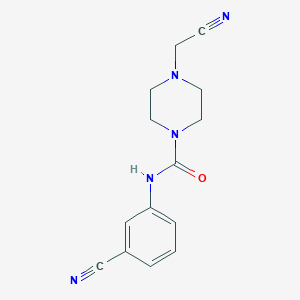
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
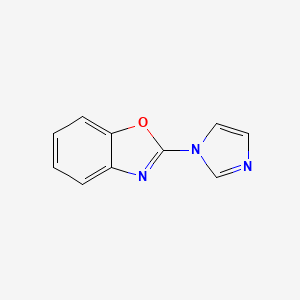
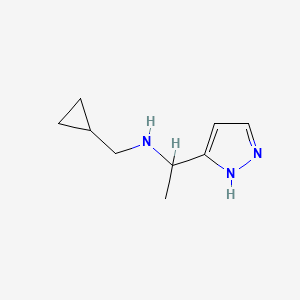
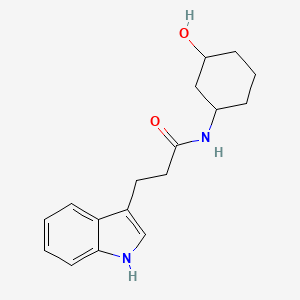
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)